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Mpro inhibitor N3 (hemihydrate)

Cat. No.: B10828090
M. Wt: 714.8 g/mol
InChI Key: FTYIAPNZAXPOJX-SLICCLAJSA-N
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Description

Significance of Mpro as an Antiviral Drug Target

The main protease of SARS-CoV-2 is a cysteine protease essential for the viral life cycle. nih.govacs.org After the virus enters a host cell, it releases its RNA, which is then translated into two large polyproteins (pp1a and pp1ab). nih.govyoutube.com Mpro is responsible for cleaving these polyproteins at no fewer than 11 specific sites to produce a range of non-structural proteins (nsps). acs.orgnih.gov These nsps are vital components of the replicase-transcriptase complex, the machinery that replicates the viral genome. nih.gov

By blocking the function of Mpro, the processing of the polyproteins is halted, thereby preventing the formation of a functional replication complex and effectively stopping viral replication. patsnap.com This critical role makes Mpro an attractive target for antiviral drugs. news-medical.net

Several factors underscore the significance of Mpro as a drug target:

High Conservation: The Mpro enzyme is highly conserved among coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2. acs.orgnih.gov This suggests that an effective Mpro inhibitor could have broad-spectrum activity against various coronaviruses.

Dissimilarity to Human Proteases: Mpro has a unique substrate preference, specifically recognizing a glutamine residue at the P1 position of the cleavage site. nih.gov This specificity is not found in human proteases, which reduces the likelihood of off-target effects and potential toxicity of drugs designed to inhibit Mpro. nih.gov

Essential Function: The activity of Mpro is absolutely necessary for the virus to replicate, making it a crucial vulnerability in the viral life cycle. patsnap.comnih.gov

Overview of Mpro Inhibitors and the Role of Mpro Inhibitor N3 (Hemi-hydrate)

The development of Mpro inhibitors has been a major focus of antiviral research. These inhibitors are designed to bind to the active site of the enzyme, preventing it from cleaving the viral polyproteins. patsnap.com They can be broadly categorized as covalent or non-covalent inhibitors. nih.gov Covalent inhibitors form a chemical bond with a key amino acid in the active site, typically the catalytic cysteine (Cys145). nih.govmdpi.com

Among the early and significant developments in this area is the Mpro inhibitor N3. N3 is a peptidomimetic Michael acceptor that was identified through high-throughput screening and structure-based drug design. mdpi.com It acts as an irreversible inhibitor by forming a covalent bond with the sulfur atom of the catalytic cysteine (Cys145) within the Mpro active site. nih.govresearchgate.net This active site also features a critical histidine residue (His41), forming a Cys145-His41 catalytic dyad that is essential for the protease's function. youtube.commdpi.com

The mechanism of inhibition by N3 involves a two-step process: first, the inhibitor binds non-covalently to the enzyme's active site, and this is followed by the formation of the covalent bond, which inactivates the enzyme. nih.gov The crystal structure of SARS-CoV-2 Mpro in complex with N3 has been solved, providing a detailed, atomic-level view of how the inhibitor interacts with the enzyme's substrate-binding pockets. nih.govresearchgate.net These structural studies have been crucial for understanding its mechanism and for designing new, more potent inhibitors. rsc.org

Research has demonstrated the antiviral activity of N3 against a range of coronaviruses, highlighting its potential as a broad-spectrum inhibitor. medchemexpress.com

Research Findings on Mpro Inhibitor N3

Parameter Finding Reference
Inhibitor Type Peptidomimetic Michael acceptor; irreversible covalent inhibitor. nih.govmdpi.com
Target Catalytic Cys145 residue of SARS-CoV-2 Main Protease (Mpro). nih.govresearchgate.net
Mechanism Forms a covalent bond with the sulfur atom of Cys145 in the Cys145-His41 catalytic dyad. nih.gov
Antiviral Activity (EC50) 16.77 µM against SARS-CoV-2 in a plaque reduction assay using VeroE6 cells. mdpi.commedchemexpress.com
Binding Kinetics (kobs/[I]) 11,300 M⁻¹s⁻¹ against SARS-CoV-2 Mpro. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H54N6O9 B10828090 Mpro inhibitor N3 (hemihydrate)

Properties

Molecular Formula

C36H54N6O9

Molecular Weight

714.8 g/mol

IUPAC Name

benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;methane;hydrate

InChI

InChI=1S/C35H48N6O8.CH4.H2O/c1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;;/h7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H4;1H2/b13-12+;;/t23-,25-,26+,27-,30-;;/m0../s1

InChI Key

FTYIAPNZAXPOJX-SLICCLAJSA-N

Isomeric SMILES

C.CC1=CC(=NO1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C[C@@H]2CCNC2=O)/C=C/C(=O)OCC3=CC=CC=C3.O

Canonical SMILES

C.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O

Origin of Product

United States

Structural Elucidation of Mpro N3 Hemi Hydrate Complexes

Crystallographic Characterization of Mpro-N3 (Hemi-hydrate)

The crystallographic data of the Mpro-N3 complex reveals a detailed three-dimensional architecture, which is essential for structure-based drug design. High-resolution crystal structures have been determined for Mpro from different coronaviruses, including SARS-CoV and SARS-CoV-2, in complex with the N3 inhibitor. researchgate.netrcsb.orgpdbj.org

Resolution and Asymmetric Unit Configuration

The crystal structure of the SARS-CoV-2 Mpro in complex with the N3 inhibitor has been determined at a resolution of 2.1 Å. researchgate.net Further refinement has led to structures with even higher resolutions, such as 1.7 Å. researchgate.net In these crystallographic studies, the asymmetric unit typically contains a single Mpro polypeptide chain, or protomer. researchgate.netnih.gov The functional biological unit, a homodimer, is then generated through crystallographic symmetry operations. researchgate.net

Crystallographic Data for Mpro-N3 Complex
PDB ID 6LU7
Resolution 2.1 Å
Space Group C2
Asymmetric Unit One protomer
Method X-RAY DIFFRACTION

Dimeric Arrangement and Protomer Architecture

Mpro is active only as a homodimer. nih.govnih.gov The dimerization is crucial as the N-terminus of one protomer interacts with Domain II of the adjacent protomer, a conformation necessary for shaping the substrate-binding site. nih.govnih.gov Each protomer, consisting of 306 amino acids, is folded into three distinct domains: nih.govnih.gov

Domain I (residues 8–101) and Domain II (residues 102–184) are β-barrel domains that together form a chymotrypsin-like fold and constitute the catalytic site of the enzyme. researchgate.netnih.gov

Domain III (residues 201–306) is a globular cluster of five α-helices connected to Domain II by a long loop region. This domain is primarily involved in regulating the dimerization of the enzyme. researchgate.netnih.gov

The two protomers, often designated A and B, are arranged via a 2-fold crystallographic symmetry axis to form the functional dimer. researchgate.net

Protomer Domain Architecture
Domain I Residues 8-101 (Antiparallel β-barrel)
Domain II Residues 102-184 (Antiparallel β-barrel)
Domain III Residues 201-303 (Five α-helices)

Substrate-Binding Pocket Topology

The substrate-binding pocket of Mpro is a cleft located between Domain I and Domain II. nih.govresearchgate.net It is a highly conserved region among coronaviruses, making it an attractive target for broad-spectrum inhibitors. pdbj.org The pocket is subdivided into distinct subsites (S1', S1, S2, and S4) that accommodate the residues of the substrate or inhibitor. nih.govresearchgate.net The topology of these subsites is defined by a number of key residues:

The catalytic dyad , comprising Cys145 and His41, is central to the pocket's function. nih.govresearchgate.net

The S1 subsite is shaped by residues including Phe140, Asn142, His163, Glu166, and His172.

The S2 subsite is a small, hydrophobic pocket lined by residues such as His41, Met49, and Met165. nih.gov

The S4 subsite is a semi-enclosed pocket involving residues like Leu165, Phe185, and Gln189. researchgate.net

Intermolecular Interactions within the Mpro-N3 (Hemi-hydrate) Complex

The potent inhibitory activity of N3 stems from its specific and stable interactions with the Mpro active site, which include both covalent and non-covalent interactions.

Covalent Bond Formation at the Catalytic Dyad (Cys145-His41)

The N3 inhibitor functions as an irreversible Michael acceptor. nih.gov The inhibition mechanism involves a two-step process that begins with the non-covalent binding of the inhibitor to the active site, followed by the formation of a covalent bond. nih.govchemrxiv.org X-ray diffraction data confirms the presence of a covalent bond between the sulfur atom of the Cys145 thiol group and the Cβ atom of the inhibitor's vinyl group. nih.govchemrxiv.org

The catalytic mechanism is initiated by the His41 residue, which acts as a general base, abstracting a proton from the thiol group of Cys145. nih.govresearchgate.net This deprotonation results in a highly nucleophilic thiolate anion (Cys145⁻), which then performs a nucleophilic attack on the electrophilic Michael acceptor moiety of the N3 inhibitor, leading to the formation of a stable thioether bond and the irreversible inactivation of the enzyme. nih.govchemrxiv.org

Hydrogen Bonding Network Analysis

In addition to the crucial covalent bond, the stability of the Mpro-N3 complex is significantly enhanced by an extensive network of hydrogen bonds. nih.govrsc.org These non-covalent interactions ensure the correct orientation of the inhibitor within the active site for the covalent reaction to occur. Molecular dynamics simulations and quantum chemical analyses have provided detailed maps of these interactions. nih.govnih.gov Key hydrogen bonds have been identified between the N3 inhibitor and several residues within the substrate-binding pocket.

The table below, derived from quantum theory of atoms in molecules (QTAIM) analysis, details the significant hydrogen bonds between the N3 inhibitor and the SARS-CoV-2 Mpro. nih.gov

Donor (Mpro) Acceptor (N3) d(A···H) [Å] d(A···D) [Å] ∠ A···H-D [°]
GLY 143O1.8382.871169.5
CYS 145O1.7612.800175.4
HIS 164O1.8322.766151.7
GLU 166N1.8902.843154.5
GLU 166N2.0722.916138.8
GLN 189O2.0532.912141.2

d(A···H) represents the distance between the hydrogen atom and the acceptor; d(A···D) is the distance between the acceptor and donor; ∠ A···H-D is the angle of the hydrogen bond.

These interactions, particularly with the backbone amides of Gly143 and Cys145, and the side chains of His164 and Glu166, anchor the inhibitor firmly within the catalytic site. rsc.orgnih.gov

Van der Waals Interactions and Binding Pocket Adaptation

The binding of the N3 inhibitor to the main protease (Mpro) is stabilized by a network of interactions, with van der Waals forces playing a crucial role in the close packing of the inhibitor within the active site. nih.govresearchgate.net Crystallographic and molecular dynamics studies have revealed that the lipophilic chain of the N3 inhibitor at the P2 site establishes multiple van der Waals contacts with residues in the S2 subsite of the Mpro binding pocket. nih.gov Molecular dynamics simulations have quantified the interaction energies, showing significant negative values for both electrostatic and van der Waals interactions between N3 and the Mpro ligand binding domain (LBD) residues, indicating a strong binding affinity. researchgate.net

Analysis of structural data indicates that while most of the N3 inhibitor is buried within the binding pocket, the Val residue at the P3 position is solvent-exposed, suggesting that this site can tolerate substituents of varying sizes and shapes. nih.gov This adaptation and the specific network of interactions, including van der Waals forces and hydrogen bonds, collectively stabilize the Mpro-N3 complex. nih.govresearchgate.net Studies comparing the free and N3-bound Mpro structures have identified changes in residues outside the immediate active site, such as residues 131, 175, 182, and 185, suggesting that N3 binding may induce allosteric conformational changes. nih.gov

Interacting Residue in MproType of Interaction with N3Significance
His41Hydrogen Bond / Covalent CatalysisPart of the catalytic dyad; activates Cys145 for covalent bond formation. nih.govnih.gov
Gly143Hydrogen BondStabilizes the oxyanion loop; shows increased interaction frequency in the Mpro dimer. nih.gov
Cys145Covalent BondForms an irreversible covalent bond with the Michael acceptor of N3. nih.govresearchgate.net
His163van der Waals / Hydrogen BondContributes to binding at the S1 subsite. nih.gov
Glu166Hydrogen BondKey residue for stabilizing the inhibited state of Mpro. nih.gov
Gln189van der WaalsContributes to the hydrophobic interactions within the binding pocket. nih.gov
P2 Site Residuesvan der WaalsThe lipophilic chain of N3 makes several van der Waals contacts with S2 residues. nih.gov

Molecular Mechanism of Mpro Inhibition by N3 Hemi Hydrate

Enzymatic Inhibition Kinetics of Mpro by N3 (Hemi-hydrate)

The kinetic behavior of N3 reveals a time-dependent and irreversible mode of inhibition, characteristic of covalent inhibitors. This process can be dissected into distinct phases, each governed by specific kinetic parameters that quantify the efficiency and potency of the inhibitor.

The interaction between N3 and Mpro is not instantaneous but evolves over time, a key feature of its mechanism. Kinetic analyses have consistently shown that the inhibition follows a two-step mechanism. nih.gov The first step involves the rapid formation of a non-covalent enzyme-inhibitor complex (E:I). This initial binding is a reversible process where the inhibitor fits into the active site of the protease.

Following this initial association, the second and crucial step occurs: the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to an inactivated enzyme-inhibitor complex (E-I). nih.gov This covalent modification renders the enzyme permanently non-functional. The time-dependent nature of this inactivation is a critical aspect of its efficacy, as it ensures a sustained blockade of the enzyme's activity. Studies have indicated that this covalent bond formation is a very rapid process. nih.gov

While the reaction is characterized as a two-step process, the covalent modification step is reportedly so rapid that the direct measurement of the inactivation rate constant (k_3) has been challenging. However, the composite parameter k_obs/[I] provides a robust measure of the inhibitor's effectiveness.

Kinetic ParameterValueDescription
k_obs/[I] 11,300 M⁻¹s⁻¹ nih.govSecond-order rate constant for the overall inactivation process.
K_i Not explicitly reportedDissociation constant for the initial non-covalent binding.
k_3 Not explicitly reported; described as very fast nih.govFirst-order rate constant for the covalent bond formation.

Atomistic Simulation of the Inhibition Process

To gain a deeper, atomic-level understanding of the inhibition mechanism, sophisticated computational methods such as Quantum Mechanics/Molecular Mechanics (QM/MM) and free energy landscape analysis have been employed. These simulations provide invaluable insights into the dynamic process of covalent bond formation.

QM/MM simulations have been instrumental in elucidating the precise chemical steps involved in the covalent inhibition of Mpro by N3. nih.govrsc.orgnih.gov These hybrid methods treat the chemically reactive parts of the system (the inhibitor and the key amino acid residues in the active site) with high-accuracy quantum mechanics, while the rest of the protein and solvent are described by more computationally efficient molecular mechanics.

These simulations have confirmed a stepwise mechanism for the covalent reaction. nih.govchemrxiv.org The process is initiated by the transfer of a proton from the catalytic cysteine residue (Cys145) to a nearby histidine residue (His41), forming a highly reactive thiolate ion. This is followed by the nucleophilic attack of the Cys145 thiolate on the electrophilic Michael acceptor warhead of the N3 inhibitor. nih.gov

By mapping the free energy landscape of the reaction, researchers have been able to identify the transition states and intermediates along the reaction pathway. nih.govrsc.orgnih.gov This analysis provides a quantitative measure of the energy barriers that must be overcome for the reaction to proceed.

Simulations have revealed a relatively low activation free energy for the covalent bond formation step, which is consistent with the experimentally observed rapid inactivation of the enzyme. chemrxiv.org The calculated free energy profile shows that the formation of the covalent adduct is a thermodynamically favorable (exergonic) process, ensuring the stability of the final inactivated enzyme-inhibitor complex. chemrxiv.org The rate-limiting step in this process is the formation of the carbon-sulfur covalent bond. chemrxiv.org

The catalytic dyad of Mpro, comprising Cys145 and His41, plays a pivotal role in the enzyme's function and its inhibition. The transfer of a proton from Cys145 to His41 is a critical activating step for the nucleophilic attack. nih.gov Atomistic simulations have provided a detailed view of this proton transfer dynamic.

The presence of the N3 inhibitor in the active site has been shown to modulate the thermodynamics of this proton transfer. researchgate.netmedchemexpress.comnih.gov Specifically, the inhibitor can lower the free energy cost associated with the formation of the Cys145⁻/His41H⁺ ion pair, thereby facilitating the subsequent covalent reaction. researchgate.netmedchemexpress.comnih.gov The final step of the inhibition mechanism involves the transfer of the proton from the now-protonated His41 to the α-carbon of the inhibitor, completing the formation of the stable covalent adduct. nih.gov This final proton transfer has been described as a barrierless process. chemrxiv.org

Specificity and Selectivity of Mpro-N3 (Hemi-hydrate) Interaction

The inhibitor N3 (hemihydrate) demonstrates a notable degree of specificity for the main proteases (Mpro) of multiple coronaviruses. This selectivity is a critical attribute, as it minimizes the potential for off-target effects by avoiding the inhibition of essential host-cell proteases. The design of N3 as a peptidomimetic inhibitor, which mimics the natural substrate of Mpro, is fundamental to its specificity. nih.gov

A distinguishing feature of the main proteases of coronaviruses, including SARS-CoV-2 Mpro, is the requirement for a glutamine residue at the P1 position of their cleavage sites. nih.gov This preference is relatively uncommon among human proteases, providing a basis for selective targeting. nih.gov The N3 inhibitor was designed to capitalize on this feature, incorporating a glutamine mimic that fits into the S1 subsite of the Mpro active site. nih.gov This targeted design ensures a high affinity for the viral enzyme over host proteases. nih.gov

The specificity of N3 is further evidenced by its potent inhibitory activity against Mpro from various coronaviruses. It has been shown to effectively inhibit the Mpro of SARS-CoV-2, SARS-CoV, and MERS-CoV. medchemexpress.com Furthermore, studies have demonstrated its inhibitory action against the proteases of other coronaviruses such as Human coronavirus 229E (HCoV-229E), Feline Infectious Peritonitis Virus (FIPV), and Murine Hepatitis Virus (MHV-A59). medchemexpress.commedchemexpress.com

The interaction is highly specific to the Mpro active site. The inhibitor fits into the substrate-binding pocket, which is a cleft located between Domain I and Domain II of the protease. nih.gov The formation of a covalent bond between the Cβ atom of the N3's vinyl group and the sulfur atom of the catalytic cysteine residue (Cys145) permanently blocks the active site, preventing it from processing viral polyproteins. nih.govnih.gov This mechanism-based inhibition is highly specific to the active site architecture of viral cysteine proteases. nih.govnih.gov

While N3 is highly selective for viral proteases, the development of such inhibitors necessitates careful evaluation against a panel of human proteases, such as cathepsins, to ensure a high degree of specificity and avoid unintended cross-reactivity. nih.gov The interactions between the recognition portion of the inhibitor and the enzyme's active site are crucial as they determine the correct positioning of the inhibitor for the chemical reaction to occur. nih.govchemrxiv.org

Inhibitory Activity of Mpro Inhibitor N3 (Hemi-hydrate) Against Various Coronaviruses

VirusAssay TypeMeasurementValue (µM)
SARS-CoV-2Antiviral AssayEC5016.77
HCoV-229EViral GrowthIC504.0
FIPVViral GrowthIC508.8
MHV-A59Viral GrowthIC502.7

Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to achieve 50% of the maximum effect or inhibition.

Computational Methodologies in Mpro Inhibitor N3 Hemi Hydrate Research

In Silico Drug Design and Discovery of N3 (Hemi-hydrate)

The discovery and optimization of Mpro inhibitors like N3 have been significantly accelerated by in silico drug design techniques. These computational methods allow for the rapid screening of vast chemical libraries and provide detailed insights into the molecular interactions governing inhibitor binding.

Computer-Aided Drug Design (CADD) Frameworks

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to identify, design, and optimize drug candidates. nih.gov In the context of Mpro inhibitor N3, CADD frameworks have been employed to understand its binding mechanism and to propose modifications for enhanced efficacy. nih.govrsc.org These frameworks often integrate both ligand-based and structure-based approaches. nih.gov For instance, the known structure of the Mpro-N3 complex serves as a critical reference for structure-based design, enabling researchers to virtually construct and evaluate new molecules. youtube.com

Homology Modeling and Virtual Screening Strategies

While the crystal structure of SARS-CoV-2 Mpro complexed with N3 is available (PDB ID: 6LU7), homology modeling remains a valuable tool, particularly when studying related viral proteases or the impact of mutations. nih.govnih.gov This technique allows for the construction of a 3D model of a target protein based on the known structure of a homologous protein.

Virtual screening, a cornerstone of modern drug discovery, has been extensively used in Mpro inhibitor research. researchgate.net This process involves the computational screening of large libraries of compounds to identify those that are most likely to bind to the target protein. researchgate.netresearchgate.net In the case of Mpro, virtual screening campaigns have been conducted using libraries of approved drugs and natural compounds, with the N3 inhibitor often serving as a benchmark for comparison. nih.gov For example, a study might screen thousands of compounds and then use docking and molecular dynamics simulations to prioritize the most promising candidates. researchgate.net

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. kg.ac.rs This method has been crucial in understanding the interaction of N3 with the Mpro active site.

Docking Protocol Optimization and Validation

To ensure the accuracy of docking results, protocols are carefully optimized and validated. A common validation method is to "re-dock" the co-crystallized ligand (in this case, N3) back into the protein's binding site. mdpi.com A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked and crystallographic poses, confirms the reliability of the docking protocol. mdpi.comnih.gov For the Mpro-N3 complex, the covalent bond between N3 and the catalytic Cys145 residue is typically cleaved before docking to simulate non-covalent binding. nih.gov

Binding Energy Calculations (e.g., Molecular Mechanics-Generalized Born Surface Area - MM-GBSA)

Following docking, binding free energy calculations are often performed to provide a more quantitative estimate of the binding affinity. The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. nih.gov This method calculates the free energy of binding by combining molecular mechanics energy terms with a continuum solvent model. biointerfaceresearch.com Studies have reported MM-GBSA binding free energies for the Mpro-N3 complex, which serve as a valuable reference for evaluating newly designed inhibitors. researchgate.net For instance, one study reported an average binding free energy of -56.29 kcal/mol for the Mpro-N3 complex. researchgate.net Another study calculated the electrostatic and van der Waals interaction energies between N3 and the Mpro ligand-binding domain to be -36.24 ± 6.49 and -57.91 ± 3.26 kcal/mol, respectively, indicating a strong interaction. chemrxiv.org

Molecular Dynamics (MD) Simulations

Conformational Dynamics of Mpro-N3 (Hemi-hydrate) Complexes

To understand the physical movements and structural flexibility of the Mpro-N3 complex, researchers employ molecular dynamics (MD) simulations. nih.gov These simulations model the behavior of the complex over time, revealing how the inhibitor binding affects the protein's natural motions.

MD simulations have been performed using various force fields, such as the hybrid AMBER10–EHT, to obtain optimized conformations of the Mpro-N3 system. nih.gov Key metrics are analyzed to assess the complex's stability. The Root Mean Square Deviation (RMSD) measures the average change in the positions of all atoms during the simulation compared to their initial state. For the Mpro-N3 complex, RMSD values have been observed to be low, approximately 0.3 nm, indicating that the complex remains stable and does not undergo significant structural changes after the inhibitor binds. nih.govresearchgate.net

The Root Mean Square Fluctuation (RMSF) is another critical parameter that identifies the flexibility of specific amino acid residues within the protein. nih.gov In the Mpro-N3 complex, the RMSF analysis shows that the residues in the active site, where N3 binds, generally exhibit reduced fluctuation compared to more distant parts of the protein, confirming a stable binding interaction. researchgate.net Structural analyses based on simulations suggest that the active site of Mpro does not undergo dramatic changes during the chemical steps of inhibition. nih.gov

Table 1: Key Parameters from Molecular Dynamics Simulations of the Mpro-N3 Complex
ParameterTypical FindingIndication
Root Mean Square Deviation (RMSD)~0.3 nmHigh structural stability of the complex over time. researchgate.net
Root Mean Square Fluctuation (RMSF)Low fluctuation in active site residuesStable interaction and rigidification of the binding site upon ligand binding. researchgate.net

Stability and Interaction Profile Analysis

The stability of the Mpro-N3 complex is governed by a network of covalent and non-covalent interactions. The primary interaction is a covalent bond formed between the sulfur atom of the catalytic Cys145 residue in Mpro and the Cβ atom of the inhibitor's vinyl group. nih.gov This confirms N3 as a Michael acceptor inhibitor that permanently blocks the enzyme's active site. nih.gov

Beyond the covalent bond, the complex is stabilized by numerous non-covalent interactions. Molecular dynamics simulations and quantum theory analyses have been crucial in characterizing these bonds. nih.govchemrxiv.org The complex is stabilized by approximately seven hydrogen bonds between N3 and residues within the ligand-binding domain. chemrxiv.org Key residues participating in these conventional hydrogen bonds include His41, Gly143, Ser144, His163, and Glu166. nih.govcellmolbiol.org

Notably, studies have highlighted the significant role of non-conventional interactions, such as C–H···O hydrogen bonds, which are more numerous than conventional ones and contribute substantially to binding. nih.gov The stability is further enhanced by hydrophobic interactions. Calculations of the interaction energies reveal significant contributions from both electrostatic and van der Waals forces. The electrostatic and van der Waals interaction energies between N3 and the binding domain residues have been calculated to be -36.24 ± 6.49 kcal/mol and -57.91 ± 3.26 kcal/mol, respectively. chemrxiv.org These strong, negative energy values signify a tightly bound and stable complex. chemrxiv.org

Table 2: Key Interactions Stabilizing the Mpro-N3 Complex
Interaction TypeKey Mpro ResiduesSignificance
Covalent BondCys145Forms an irreversible bond with the N3 inhibitor. nih.gov
Hydrogen BondsHis41, Gly143, Ser144, His163, Glu166Anchor the inhibitor within the active site. nih.govcellmolbiol.org
Non-Conventional H-Bonds (e.g., C–H···O)Multiple residuesProvide significant additional stabilization. nih.gov
van der Waals & ElectrostaticMultiple residuesContribute significantly to the overall binding energy (-57.91 and -36.24 kcal/mol, respectively). chemrxiv.org

Advanced Computational Approaches for Inhibitor Optimization

Building on the understanding of the Mpro-N3 interaction, researchers have employed advanced computational techniques to design potentially superior inhibitors. A prominent method is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. nih.govrsc.org This approach allows for a highly accurate description of the chemical reaction (the quantum mechanics part) occurring within the complex biological environment of the enzyme (the molecular mechanics part).

QM/MM simulations of the Mpro-N3 complex have successfully elucidated the precise, two-step chemical mechanism of covalent bond formation. nih.govrsc.org The detailed, atomic-level information gained from these simulations provides a blueprint for rational drug design.

By analyzing the reaction mechanism and the key stabilizing interactions, researchers have computationally designed new analogues of N3 with modified recognition motifs or reactive "warhead" groups. nih.gov For example, two new compounds, designated B1 and B2, were created in silico based on the N3 scaffold. nih.gov QM/MM modeling of the inhibition reaction for these new compounds predicted that they could be promising drug candidates. The simulations suggested that modifying the N3 structure could tune the inhibitor's properties; for instance, compound B1 was predicted to be a more irreversible inhibitor than N3, while compound B2 was predicted to have a more reversible character. nih.gov These in silico predictions provide a powerful and efficient way to prioritize which new compounds should be synthesized and tested in the laboratory.

Table 3: Computationally Designed N3 Analogues
CompoundDesign StrategyComputationally Predicted Property
N3 (Reference)Original peptidomimetic Michael acceptorIrreversible covalent inhibitor. nih.gov
B1Modification of the recognition portion of N3Predicted to have a more irreversible character than N3. nih.gov
B2Modification of both recognition and warhead portions of N3Predicted to have a more reversible covalent character. nih.gov

Preclinical Evaluation of Antiviral Activity and Mechanism of Action

In Vitro Enzymatic Inhibition Assays

The initial assessment of an antiviral candidate's potential involves detailed in vitro studies to characterize its direct interaction with the molecular target. For N3, these assays have been crucial in elucidating its mechanism and potency against SARS-CoV-2 Mpro.

High-Throughput Screening Methodologies

The discovery of N3 as a potent inhibitor of SARS-CoV-2 Mpro was facilitated by screening libraries of compounds that had been previously designed against other viral proteases. nih.gov N3, a peptidomimetic Michael acceptor, was part of a library of compounds originally developed as mechanism-based inhibitors for other coronavirus Mpro enzymes. nih.gov This seminal work provided a foundation for its rapid testing against the newly emerged SARS-CoV-2. nih.gov

High-throughput screening (HTS) campaigns for Mpro inhibitors typically employ methods like Fluorescence Resonance Energy Transfer (FRET) assays. In these assays, a synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by Mpro separates the pair, resulting in a measurable fluorescent signal. The presence of an effective inhibitor like N3 prevents this cleavage, leading to a reduction in fluorescence. This allows for the rapid screening of large compound libraries to identify potential hits.

Another HTS method involves cellular gain-of-signal assays, where Mpro activity inhibits the expression of a reporter gene (e.g., luciferase) in cells. An inhibitor reverses this effect, causing a "gain" in the reporter signal, which can be easily detected. While N3's initial discovery was based on prior knowledge, these HTS techniques are fundamental to discovering novel Mpro inhibitors.

Substrate Profiling and Catalytic Efficiency Characterization

Detailed kinetic and mechanistic studies have confirmed N3 as a potent and irreversible inhibitor of SARS-CoV-2 Mpro. nih.gov It functions as a Michael acceptor, where its vinyl group is attacked by the catalytic cysteine residue (Cys145) in the Mpro active site. nih.gov This results in the formation of a stable, irreversible covalent bond, effectively inactivating the enzyme. nih.gov

Kinetic analysis reveals that the inhibition process occurs via a two-step mechanism: an initial non-covalent binding to form an enzyme-inhibitor complex (E:I), followed by the formation of the covalent bond (E-I). nih.gov This time-dependent inhibition is a hallmark of covalent inhibitors. The efficiency of this inactivation is quantified by the second-order rate constant (kobs/[I]), which for N3 against SARS-CoV-2 Mpro was determined to be 11,300 M⁻¹s⁻¹. nih.gov This value indicates a rapid rate of enzyme inactivation.

The interaction is highly specific, guided by the peptidomimetic structure of N3, which fits into the substrate-binding pockets of Mpro. nih.gov X-ray crystallography has detailed these interactions, showing how the inhibitor's structure mimics the natural substrate to achieve its potent effect. nih.gov

Table 1: In Vitro Enzymatic Inhibition Data for N3 against SARS-CoV-2 Mpro
ParameterValueDescription
Inhibition MechanismCovalent Michael AcceptorForms an irreversible covalent bond with the catalytic Cys145. nih.gov
Inhibition KineticsTime-dependent, Two-stepInitial non-covalent binding followed by covalent inactivation. nih.gov
Rate of Inactivation (kobs/[I])11,300 M⁻¹s⁻¹Second-order rate constant measuring the efficiency of enzyme inactivation. nih.gov

Cell-Based Antiviral Activity Assessments

Following in vitro enzymatic validation, the next crucial step is to determine if the inhibitor can effectively block viral replication within a cellular context.

Inhibition of Viral Replication in Cell Culture Models

N3 has demonstrated clear antiviral effects in cell culture models infected with SARS-CoV-2. In assays using Vero cells, a cell line commonly used for virology research, N3 effectively inhibited viral replication. The 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response, was determined for N3.

The reported EC50 value for N3 against SARS-CoV-2 in Vero cells is 16.77 µM. nih.govmedchemexpress.combioscience.co.uk This finding confirms that N3 is cell-permeable and can access its intracellular target, Mpro, to exert its antiviral effect.

Plaque Reduction Assays for Viral Efficacy

Plaque reduction assays are a standard method for quantifying the infectivity of a virus and the efficacy of an antiviral agent. In this assay, a confluent monolayer of host cells is infected with the virus, which leads to the formation of localized areas of cell death known as plaques. The ability of an antiviral compound to reduce the number or size of these plaques is a measure of its potency.

N3 was evaluated in a plaque reduction assay using SARS-CoV-2, where it demonstrated inhibitory activity with a 50% inhibitory concentration (IC50) of 16.8 µM. This result from a functional viral infection assay corroborates the data from other cell-based replication inhibition assays.

Broad-Spectrum Antiviral Potential against Coronaviruses

An ideal characteristic of an antiviral agent is the ability to inhibit a range of related viruses, which is particularly important given the potential for future coronavirus outbreaks. Mpro is a highly conserved enzyme across the coronavirus family, making it an attractive target for broad-spectrum inhibitors. nist.gov

N3 has been shown to possess significant broad-spectrum activity. It was initially reported as an inhibitor of Mpro from SARS-CoV and MERS-CoV. nih.gov Subsequent studies have confirmed its activity against a variety of other coronaviruses. For instance, the crystal structure of the Mpro from Human Coronavirus NL63 (HCoV-NL63) in complex with N3 has been resolved, revealing a conserved binding mechanism. nist.govbohrium.com Biochemical assays have demonstrated its inhibitory effects against multiple human and animal coronaviruses. medchemexpress.com

Table 2: Broad-Spectrum Antiviral Activity of Mpro Inhibitor N3
CoronavirusAssay TypeIC50 / EC50 Value
SARS-CoV-2Cell-based (Vero cells)EC50: 16.77 µM nih.govmedchemexpress.com
SARS-CoV-2Plaque Reduction AssayIC50: 16.8 µM
Human Coronavirus 229E (HCoV-229E)Viral Growth InhibitionIC50: 4.0 µM medchemexpress.com
Feline Infectious Peritonitis Virus (FIPV)Viral Growth InhibitionIC50: 8.8 µM medchemexpress.com
Infectious Bronchitis Virus (IBV)Viral Growth InhibitionIC50: 2.7 µM medchemexpress.com
Murine Hepatitis Virus A59 (MHV-A59)Viral Growth InhibitionIC50: 2.7 µM medchemexpress.com
SARS-CoVMpro InhibitionPreviously reported inhibitor nih.gov
MERS-CoVMpro InhibitionPreviously reported inhibitor nih.gov
Human Coronavirus NL63 (HCoV-NL63)Mpro Inhibition (Structural)Confirmed binding to Mpro nist.govbohrium.com

Structure Activity Relationship Sar and Derivatization Studies

Rational Design of N3 (Hemi-hydrate) Analogues

The design of analogues based on the N3 scaffold has been a key strategy in the quest for effective COVID-19 therapeutics. rsc.orgresearchgate.net This process involves computational and medicinal chemistry approaches to modify the parent molecule, aiming to enhance its inhibitory properties and fine-tune its mechanism of action. nih.govrsc.org Quantum mechanics/molecular mechanics (QM/MM) simulations, in particular, have provided atomically detailed descriptions of the inhibition process, revealing a two-step mechanism that informs the rational design of new derivatives. nih.govrsc.orgresearchgate.net

The structure of N3 can be conceptually divided into a "recognition" portion, which interacts with the substrate-binding pockets of the enzyme, and a "warhead" motif, the reactive group that forms a covalent bond with the catalytic cysteine (Cys145). nih.gov Modifications to both these sections have been explored to create new potential inhibitors. nih.govresearchgate.net

The recognition motif of N3 is designed to mimic the natural substrate of Mpro, fitting into the enzyme's active site pockets (S1, S2, etc.). nih.gov The P1 position, for instance, often contains a glutamine mimic to achieve selectivity, as Mpro has a high specificity for glutamine at this site. nih.gov The P2 position in N3 features a leucine-like residue that occupies a hydrophobic pocket. nih.gov The solvent-exposed valine at the P3 position suggests that this site can tolerate larger and more varied substituents without significantly disrupting binding. nih.gov

Researchers have designed analogues by altering these recognition elements. In one such study, a compound designated B1 was created by modifying the recognition portion of the N3 scaffold. nih.gov These modifications are intended to optimize interactions with the active site, which can influence the inhibitor's pose and, consequently, the efficiency of the chemical reaction with the catalytic dyad. nih.gov

The "warhead" is the chemically reactive part of the inhibitor. N3 is a Michael acceptor, featuring a vinyl group that reacts with the sulfur atom of Cys145, forming an irreversible covalent bond. nih.govnih.gov The reactivity of this warhead can be tuned. For example, a second designed compound, B2 , involved changes to both the recognition part and the warhead of N3, where the Michael acceptor was converted to a nitroalkene. nih.gov This alteration is intended to modulate the electronic properties of the warhead and influence the kinetics of the covalent bond formation. nih.gov

Table 1: Designed Analogues of N3 and Their Modifications
AnalogueModification from N3 ScaffoldIntended OutcomeReference
B1Recognition portion modifiedEnhance irreversible inhibition character nih.gov
B2Recognition portion and warhead (to a nitroalkene) modifiedIntroduce a more reversible inhibition character nih.gov

Substituents at various positions on the N3 backbone have a significant impact on its binding affinity and inhibitory potency. The interactions between the inhibitor and the subsites of the Mpro active site are crucial.

P1 Site: This site has a strong preference for a glutamine residue. nih.gov In N3 and many other inhibitors, a γ-lactam ring serves as a glutamine surrogate, forming key hydrogen bonds with the side chains of His163 and Glu166, and the main chain of Phe140. nih.gov

P2 Site: The isobutyl moiety of a leucine-like residue at the P2 position typically occupies a hydrophobic pocket formed by residues such as His41, Met49, and Met169. nih.gov The size and nature of the substituent at this site are critical, with studies on other inhibitors showing that cyclopropyl, cyclohexyl, and fluorophenyl groups can also be accommodated. nih.gov

Computational studies have shown that the P1 fragment is the most critical part to consider when designing new, efficient inhibitors based on the N3 scaffold. nih.gov However, a comprehensive analysis of interactions across all subsites is necessary for optimal design, as geometric analysis of static crystal structures alone may not capture the full picture of binding interactions in the dynamic enzyme-inhibitor complex. nih.gov

Identification of Key Residues for Inhibitor Binding and Efficacy

The efficacy of N3 and its analogues is determined by a network of interactions with specific amino acid residues within the Mpro active site. X-ray crystallography and molecular dynamics simulations have been instrumental in identifying these key residues. nih.govresearchgate.net

The catalytic dyad, consisting of His41 and Cys145 , is fundamentally important. His41 is proposed to activate the thiol group of Cys145, forming a highly nucleophilic thiolate ion that attacks the Michael acceptor warhead of N3. nih.gov

Beyond the catalytic dyad, a number of other residues form a network of hydrogen bonds and hydrophobic interactions that anchor the inhibitor in the correct orientation for covalent modification. researchgate.net These interactions are crucial for the initial non-covalent binding and for stabilizing the transition state of the covalent reaction.

Table 2: Key Mpro Residues Interacting with N3 Inhibitor
Mpro ResidueSubsite InteractionType of InteractionReference
His41Catalytic Dyad / S2 PocketCatalysis, Hydrophobic nih.govnih.gov
Cys145Catalytic Dyad / S1'Covalent Bonding nih.govnih.gov
Phe140S1 PocketHydrogen Bond (main chain) nih.govnih.gov
Asn142S1' SubsiteBinding Interaction nih.gov
Gly143S1' SubsiteBinding Interaction nih.gov
His163S1 PocketHydrogen Bond nih.govnih.gov
His164S1 PocketBinding Interaction nih.gov
Glu166S1/S3 PocketsHydrogen Bond nih.govnih.gov
Gln189S2 PocketBinding Interaction nih.gov
Thr190S4 PocketBinding Interaction nih.gov
Gln192S5 PocketBinding Interaction nih.gov

Further analysis of residue interaction networks has also highlighted non-active site residues such as residues 131, 175, 182, and 185 as being conformationally important when Mpro is bound to the N3 inhibitor, suggesting their role in the structural dynamics of inhibition. nih.gov

Development of Modulators with Tunable Chemical Reactivity

A significant goal in the development of N3-based inhibitors is the ability to tune their chemical reactivity, specifically the reversibility of the covalent bond formed with Cys145. nih.govrsc.org While irreversible inhibitors can offer high potency and prolonged duration of action, they can also carry a higher risk of off-target effects. Modulators with tunable or reversible covalent mechanisms could offer a better balance of efficacy and safety. researchgate.net

The design and computational analysis of the analogues B1 and B2 serve as a prime example of this strategy. nih.gov By modifying the recognition moiety and the warhead, researchers can influence the energy barriers of the chemical reaction steps. nih.govresearchgate.net QM/MM simulations of these analogues predicted that B1 would have a more irreversible character than the parent N3 inhibitor. nih.gov Conversely, B2, with its modified nitroalkene warhead, was predicted to be a more reversible inhibitor. nih.gov This suggests that the reversibility of covalent inhibition can be tailored through rational design. nih.govrsc.org This ability to fine-tune the inhibitor's reactivity profile is a sophisticated strategy for optimizing drug candidates against the SARS-CoV-2 Mpro. nih.gov

Future Research Directions and Therapeutic Implications

Advancements in Structure-Based Drug Design for Mpro Inhibitors

The crystal structure of Mpro in complex with the N3 inhibitor has been a cornerstone for structure-based drug design efforts. nih.govresearchgate.net This detailed three-dimensional information allows researchers to visualize the intricate interactions between the inhibitor and the enzyme's active site, paving the way for the rational design of more potent and selective compounds. youtube.comresearchgate.net

Key strategies in advancing structure-based design include:

High-Throughput Screening: The known structure of the Mpro-N3 complex serves as a model for large-scale in-silico and experimental screening of compound libraries. By comparing the binding modes of potential candidates to that of N3, researchers can identify promising new inhibitors. nih.govresearchgate.net

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to specific pockets within the Mpro active site. These fragments can then be elaborated or linked together to create more potent inhibitors, a strategy that has been successfully guided by the N3-Mpro structure. nih.gov

Computational Modeling: Techniques like quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to elucidate the precise mechanism of Mpro inhibition by N3. nih.govrsc.org This understanding of the reaction's energy landscape allows for the design of new derivatives with tailored chemical reactivity, potentially leading to both irreversible and reversible inhibitors. nih.gov

Interactive Table: Research Findings on Mpro-N3 Interactions

Finding Significance for Drug Design
Covalent bond formation between N3 and Cys145 Confirms the mechanism of irreversible inhibition and provides a target for warhead design. nih.gov
Hydrogen bonding network with active site residues Highlights key interactions to maintain for inhibitor potency. researchgate.net

Exploration of Novel Scaffolds Inspired by N3 (Hemi-hydrate)

While N3 has been an invaluable tool, the exploration of novel chemical scaffolds is crucial for developing drugs with improved pharmacokinetic properties and the ability to overcome potential resistance. The peptidomimetic nature of N3, while effective, can sometimes be associated with poor oral bioavailability and metabolic instability.

Current research is focused on several promising avenues:

Non-peptidic Scaffolds: A significant effort is underway to identify and optimize non-peptidic inhibitors. nih.govresearchgate.net These compounds, often identified through high-throughput screening, offer the potential for improved drug-like properties.

Natural Products: Natural sources represent a rich reservoir of chemical diversity. Researchers are actively screening natural product libraries to identify novel scaffolds that can inhibit Mpro. acs.org

Scaffold Hopping: This technique involves replacing the core structure of a known inhibitor like N3 with a structurally different but functionally equivalent scaffold. This can lead to the discovery of compounds with novel intellectual property and potentially better pharmacological profiles. nih.gov

Modification of the N3 Scaffold: The N3 structure itself serves as a template for creating new analogues. By modifying the recognition motifs and the reactive "warhead" of N3, researchers have designed new compounds with potentially tunable reactivity, ranging from more irreversible to more reversible inhibitors. nih.gov

Strategies for Overcoming Resistance and Enhancing Efficacy

The high mutation rate of RNA viruses like SARS-CoV-2 underscores the importance of developing inhibitors that are less susceptible to resistance. mdpi.comacs.org While Mpro is relatively conserved compared to other viral proteins, the potential for resistance remains a concern. mdpi.com

Several strategies are being explored to mitigate this risk and enhance inhibitor efficacy:

Targeting Conserved Residues: A key strategy is to design inhibitors that primarily interact with the main-chain atoms of the protease's active site. nih.gov These backbone atoms are less likely to change as a result of mutations compared to the side chains of amino acid residues. nih.gov

Designing within the Substrate Envelope: The "substrate envelope" concept suggests that inhibitors that mimic the size and shape of the natural substrates of the protease are less likely to be affected by resistance mutations. nih.govnih.gov

Allosteric Inhibition: Instead of targeting the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that inactivates it. This approach can be less susceptible to resistance mutations that occur in the active site. mdpi.com

Combination Therapy: As has been successful in treating other viral infections like HIV, a combination of drugs that target different viral proteins or different sites on the same protein can be a powerful strategy to prevent the emergence of resistance. researchgate.net

Pharmacokinetic Enhancement: The efficacy of an inhibitor can be significantly improved by co-administering it with a "booster" drug that inhibits its metabolism. For example, the HIV protease inhibitor ritonavir (B1064) is used to boost the concentration of the Mpro inhibitor nirmatrelvir. nih.gov

The ongoing research efforts, building upon the foundational knowledge gained from studying the Mpro inhibitor N3, hold significant promise for the development of potent and durable antiviral therapies against current and future coronavirus threats.

Q & A

Q. How was Mpro inhibitor N3 (hemihydrate) designed using computational methods?

N3 was developed via computer-aided drug design (CADD), leveraging the crystal structure of SARS-CoV-2 Mpro (PDB: 6LU7). Structure-based virtual screening identified N3 as a mechanism-based inhibitor with a Michael acceptor moiety, enabling covalent binding to the catalytic Cys145 residue. Molecular docking and dynamics simulations validated its fit within the substrate-binding pocket, guided by interactions with His41, Gly143, Glu166, and Gln189 (#) (#) (#).

Q. What is the inhibitory spectrum of N3 against coronaviruses?

N3 exhibits broad-spectrum activity against multiple coronaviruses, including SARS-CoV-2 (EC₅₀ = 16.77 μM), SARS-CoV, MERS-CoV, HCoV-229E (IC₅₀ = 4.0 μM), FIPV (IC₅₀ = 8.8 μM), and MHV-A59 (IC₅₀ = 2.7 μM). These values were determined via plaque reduction and enzymatic assays, highlighting its potential as a pan-coronaviral inhibitor (#) (#).

Q. What experimental techniques validate N3's inhibition of Mpro?

  • SPE-MS (Solid-Phase Extraction Mass Spectrometry): Quantifies substrate depletion/product formation, enabling high-throughput screening and covalent modification analysis (#).
  • X-ray Crystallography: Resolved the N3-Mpro complex (6LU7), confirming covalent bonding at Cys145 and hydrogen bonding with catalytic residues (#) (#).
  • Enzymatic Assays: Measure IC₅₀ values using fluorogenic substrates, validated by dose-response curves (#) (#).

Q. How do structural studies inform N3's interaction with Mpro?

N3 occupies the substrate-binding cleft between Mpro domains I and II, forming a covalent bond with Cys145 via Michael addition. Key interactions include hydrogen bonds with His41, Gly143, and Glu166, and hydrophobic contacts with Phe140 and Leu141. LigPlot+ analysis visualizes these interactions, aligning with pharmacophore models (#) (#) (#).

Advanced Research Questions

Q. What is the molecular mechanism of Mpro inhibition by N3 elucidated through QM/MM simulations?

QM/MM simulations revealed a two-step mechanism:

Non-covalent binding: N3 forms hydrogen bonds and hydrophobic interactions in the active site.

Covalent bond formation: Cys145 undergoes nucleophilic attack on N3's vinyl group, facilitated by proton transfer from His41. The reaction energy (-17.9 kcal/mol) confirms irreversible inhibition, validated by free energy surfaces (FES) and transition state analysis (#) (#) (#).

Q. How do N3 and Zn²⁺ act as synergistic inhibitors?

In FIPV Mpro, N3 (irreversible inhibitor) and Zn²⁺ (non-competitive inhibitor) exhibit synergistic effects. Co-crystallization shows Zn²⁺ binding at a distal site, inducing conformational changes that enhance N3's accessibility to the active site. This dual approach reduces IC₅₀ by 40% compared to N3 alone (#) (#).

Q. How can molecular dynamics (MD) simulations assess N3's binding stability?

MD simulations (RMSD/RMSF analysis) evaluated N3's binding modes across three models:

  • Model 1: Stable binding (RMSD < 2 Å) with five hydrogen bonds.
  • Model 2: Reduced hydrogen bonding (three bonds) and looser binding.
  • Model 3: Ligand dissociation from the pocket.
    Model 1, with neutral His41, aligns with experimental stability data and is used for absolute binding energy calculations (#) (#).

Q. What pharmacokinetic challenges limit N3's therapeutic application?

N3 exhibits hepatotoxicity (negative tolerance dose) and potential carcinogenicity, as predicted by ADMET studies. Its poor solubility (34.04 mg/mL in DMSO) and irreversible binding pose further hurdles. Derivatives like B1 and B2, designed via QM/MM-guided modifications, aim to improve safety while retaining potency (#) (#) (#).

Q. How can pharmacophore models guide the design of N3 derivatives?

Pharmacophore models derived from N3's 2D/3D structure highlight critical features:

  • Michael acceptor warhead for covalent binding.
  • Hydrophobic moieties (P1-P4) for pocket occupancy.
  • Hydrogen-bond donors/acceptors for catalytic dyad interaction.
    Virtual screening of derivatives using Schrödinger's Glide program prioritized compounds with enhanced binding scores (> -7.0 kcal/mol) and reduced toxicity (#) (#).

Q. How do researchers resolve contradictions in inhibitory data across studies?

Discrepancies in IC₅₀ values (e.g., MHV-A59 vs. MHV-A29) arise from assay variability (e.g., fluorogenic vs. plaque reduction assays). Cross-validation using standardized protocols (e.g., SPE-MS) and structural alignment of viral protease homologs (e.g., FIPV vs. SARS-CoV-2 Mpro) ensures data consistency (#) (#) (#).

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